An In-depth Technical Guide to N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5: A Heterobifunctional Tool for Advanced Bioconjugation and Imaging
An In-depth Technical Guide to N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5: A Heterobifunctional Tool for Advanced Bioconjugation and Imaging
This guide provides a comprehensive technical overview of N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5, a sophisticated heterobifunctional molecule designed for researchers, scientists, and drug development professionals. We will delve into its core chemical attributes, provide insights into its synthesis and application, and offer detailed protocols for its use in advanced bioconjugation strategies.
Introduction: The Convergence of Fluorescence, PEGylation, and Bio-orthogonality
In the landscape of modern molecular probes and biotherapeutics, the ability to specifically label, track, and deliver molecules to their targets is paramount. N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 emerges as a powerful tool at the intersection of near-infrared (NIR) fluorescence, polyethylene glycol (PEG) technology, and reactive chemistry. Its unique architecture, featuring a bright and photostable Cy5 fluorophore, an extended and flexible PEG linker, and a reactive carboxylic acid handle, offers unparalleled advantages in a multitude of applications, from high-resolution cellular imaging to the development of targeted drug delivery systems.[1][2]
The incorporation of a Cy5 dye provides excellent spectral properties in the far-red region, minimizing interference from cellular autofluorescence and allowing for deeper tissue penetration in in-vivo imaging studies.[2] The asymmetric PEG linker, composed of PEG4 and PEG5 chains, enhances aqueous solubility, reduces non-specific binding, and improves the pharmacokinetic profile of the conjugated biomolecule.[3][4][5] Finally, the terminal carboxylic acid serves as a versatile reactive site for covalent attachment to primary amines on proteins, peptides, and other biomolecules, enabling the creation of stable and functional bioconjugates.[4]
Molecular Architecture and Physicochemical Properties
The chemical structure of N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 is meticulously designed to offer distinct functionalities at each end of the molecule, separated by a hydrophilic spacer.
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A Cyanine 5 (Cy5) Core: This provides the molecule with its characteristic NIR fluorescence.
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Two N-methyl groups: These substitutions on the indole rings of the Cy5 core can subtly influence the dye's electronic properties and stability.
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An O-(m-PEG4) Chain: A methoxy-terminated polyethylene glycol chain with four ethylene glycol repeats. This enhances hydrophilicity and provides a "stealth" effect, reducing immunogenicity.[3]
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An O'-(acid-PEG5) Chain: A polyethylene glycol chain with five ethylene glycol repeats, terminating in a carboxylic acid. This serves as the primary point of covalent attachment to biomolecules.
Below is a representative chemical structure based on the nomenclature:
Caption: Representative structure of N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5.
Quantitative Data Summary (Based on a Structurally Similar Compound, N-(m-PEG4)-N'-(PEG4-acid)-Cy5)
For the purpose of providing actionable data, the following table summarizes the key physicochemical and spectroscopic properties of a closely related analog, N-(m-PEG4)-N'-(PEG4-acid)-Cy5.[4] It is important to note that while the core functionalities are similar, slight variations in properties may exist for the PEG5 variant.
| Property | Value | Source |
| Molecular Formula | C45H65ClN2O10 | [4] |
| Molecular Weight | 829.5 g/mol | [4] |
| Excitation Maximum (λex) | ~649 nm | [4] |
| Emission Maximum (λem) | ~667 nm | [4] |
| Extinction Coefficient | ~170,000 M⁻¹cm⁻¹ | [4] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [4] |
| Storage Conditions | -20°C, desiccated, protected from light | [4] |
Synthesis and Characterization
The synthesis of asymmetrically functionalized PEGylated cyanine dyes is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity.
Proposed Synthesis Pathway
A plausible synthetic route for N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 would involve the stepwise construction of the asymmetric cyanine dye, followed by the introduction of the PEG chains. A general strategy could be:
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Synthesis of Indolenine Precursors: Two distinct N-methylated indolenine precursors would be synthesized. One would be functionalized for later attachment of the m-PEG4 chain, and the other for the acid-PEG5 chain.
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Condensation Reaction: The two indolenine precursors are condensed with a polymethine bridge-forming reagent to construct the core Cy5 structure. This reaction needs to be carefully controlled to favor the formation of the asymmetric product.
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PEGylation: The m-PEG4 and acid-PEG5 chains (with a protected carboxylic acid) are then conjugated to the Cy5 core at their respective attachment points.
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Deprotection and Purification: The protecting group on the carboxylic acid of the PEG5 chain is removed, and the final product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity.[1]
Caption: Proposed synthetic workflow for N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5.
Characterization
The successful synthesis and purity of the final product would be confirmed using a combination of analytical techniques:
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Mass Spectrometry (MS): To confirm the molecular weight of the final product.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the presence of the different components (Cy5 core, PEG chains, methyl groups).[1]
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[6]
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UV-Vis and Fluorescence Spectroscopy: To determine the absorption and emission maxima, as well as the extinction coefficient and quantum yield.
Experimental Protocol: Protein Labeling via Amide Bond Formation
The terminal carboxylic acid of N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 is readily conjugated to primary amines (e.g., the N-terminus of proteins or the side chain of lysine residues) through the formation of a stable amide bond. This is typically achieved using a carbodiimide crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).
Principle of the Reaction
The reaction proceeds in two steps:
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Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid on the PEG chain to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
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Formation of a Stable Amine-Reactive Ester: NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.
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Conjugation to the Protein: The NHS ester reacts with a primary amine on the target protein to form a stable amide bond, releasing NHS or Sulfo-NHS.
Caption: Amine conjugation workflow using EDC/NHS chemistry.
Detailed Step-by-Step Methodology
This protocol is a general guideline and may require optimization for specific proteins and desired degrees of labeling.
Materials:
-
N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5
-
Protein of interest (in an amine-free buffer, e.g., PBS or MES)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS/Sulfo-NHS (e.g., 10 mg/mL in Activation Buffer) immediately before use.
-
-
Activate the Dye:
-
In a microcentrifuge tube, combine a desired molar excess of the dye with EDC and NHS/Sulfo-NHS in Activation Buffer. A 10-20 fold molar excess of EDC and NHS over the dye is a good starting point.
-
Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.
-
-
Prepare the Protein:
-
Dissolve or dialyze the protein of interest into the Conjugation Buffer. The protein concentration should typically be in the range of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the activated dye solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
-
Quench the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted dye and byproducts using a suitable purification method, such as size-exclusion chromatography (e.g., a Sephadex G-25 column).
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).
-
Applications in Research and Drug Development
The unique properties of N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 make it a valuable tool in a wide range of applications:
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Fluorescent Labeling of Biomolecules: Covalently attaching this dye to antibodies, proteins, or peptides enables their visualization and tracking in various assays, including fluorescence microscopy, flow cytometry, and Western blotting.
-
In Vivo Imaging: The NIR fluorescence of Cy5 allows for deep tissue imaging with reduced background signal, making it suitable for tracking the biodistribution of labeled molecules in animal models.[2]
-
PROTAC Development: This molecule can be used as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] The fluorescent tag allows for the direct visualization and tracking of the PROTAC, aiding in studies of its uptake, distribution, and mechanism of action.
-
Drug Delivery Systems: The PEGylated nature of the molecule can improve the solubility and circulation time of conjugated drugs, making it a component in the design of targeted drug delivery systems.[4]
Conclusion
N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 is a highly versatile and powerful tool for researchers at the forefront of molecular biology, drug discovery, and diagnostics. Its combination of a bright and stable NIR fluorophore, a biocompatible and flexible PEG linker, and a reactive handle for covalent conjugation provides a robust platform for the creation of sophisticated molecular probes and biotherapeutics. By understanding its chemical properties and employing optimized conjugation strategies, researchers can unlock its full potential to advance their scientific endeavors.
References
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Peg derivatives for the synthesis of water-soluble cyanine dye CY5 - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
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Peg derivatives for the synthesis of water-soluble cyanine dye Cy5 | Seviarynchyk | Proceedings of the National Academy of Sciences of Belarus, Chemical Series. (n.d.). Retrieved January 10, 2026, from [Link]
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Simple two-step covalent protein conjugation to PEG-coated nanocrystals. (2018). The Ukrainian Biochemical Journal. Retrieved from [Link]
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The influence of systematic structure alterations on the photophysical properties and conjugation characteristics of asymmetric cyanine 5 dyes | Request PDF - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
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Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. (n.d.). Retrieved January 10, 2026, from [Link]
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Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed. (2020, September 2). Retrieved from [Link]
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A) PEGylation reaction of Cy5, and reduction-oxidation cycle of Cy5-PEG... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
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Simple two-step covalent protein conjugation to PEG-coated nanocrystals - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
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Synthesis of Conjugates of PEG-RGD Derivatives with Fe3O4 Magnetic Nanoparticles for Cell Labelling - MDPI. (2022, November 24). Retrieved from [Link]
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From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
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Separation and Identification of Permethylated Glycan Isomers by Reversed Phase NanoLC-NSI-MSn - eScholarship@UMassChan. (n.d.). Retrieved January 10, 2026, from [Link]
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Synthesis of PEG derivatives bearing aminophenyl and their application for liquid-phase synthesis of water-soluble unsymmetrical cyanine dyes - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
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Separation and Identification of Permethylated Glycan Isomers by Reversed Phase NanoLC-NSI-MSn - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
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Symmetrical and Unsymmetrical Dicopper Complexes Based on Bis-Oxazoline Units: Synthesis, Spectroscopic Properties and Reactivity - MDPI. (2023, August 11). Retrieved from [Link]
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Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization. (2023). ACS Omega. Retrieved from [Link]
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